molecular formula C9H14O<br>(CH3)2C=CHCOCH=C(CH3)2<br>C9H14O B156642 Phorone CAS No. 504-20-1

Phorone

Cat. No. B156642
CAS RN: 504-20-1
M. Wt: 138.21 g/mol
InChI Key: MTZWHHIREPJPTG-UHFFFAOYSA-N
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Description

Phorone is a compound that has been studied in various contexts due to its biological and chemical significance. It is known as a glutathione (GSH) depletor and has been shown to induce the expression of heme oxygenase-1 (HO-1) and c-jun in rat livers, which are responses to oxidative stress . Phorone has also been observed to affect hepatic enzymes involved in drug and heme metabolism in rats, indicating its potential as a potent inducer of heme oxygenase . Additionally, phorone has been linked to the induction of ornithine decarboxylase and polyamine biosynthesis, which are important in cellular functions and responses to oxidative stress .

Synthesis Analysis

The synthesis of phorone and its derivatives has been explored in various studies. For instance, phorone A and isophorbasone A are sesterterpenoids isolated from the marine sponge Phorbas sp., and their structures were elucidated through spectroscopic data and chemical manipulation . This indicates that phorone and its related compounds can be derived from natural sources and can be structurally characterized using modern analytical techniques.

Molecular Structure Analysis

The molecular structure of phorone and its derivatives has been a subject of interest. Phorone A and isophorbasone A possess unique sesterterpenoid carbon skeletons named "phorane" and "isophorbasane," respectively . These structures contribute to the biological activities observed in these compounds. Moreover, the crystallographic studies of various salts of 2,3,7-trihydroxy-9-phenyl-fluorone have revealed that the orientation of the phenyl group can vary to participate in intermolecular aromatic interactions, demonstrating the structural flexibility of phorone-related compounds .

Chemical Reactions Analysis

Phorone undergoes various chemical reactions that have been documented in the literature. For example, irradiation of phorone in methanolic solution produces not only deconjugated isomers but also a cyclic photoproduct, which is a novel type of compound . This suggests that phorone can participate in photochemical reactions leading to structurally diverse products. Additionally, the absorption spectra studies of phorone and its derivatives have provided insights into their conformational preferences and lack of ring-chain tautomerism in certain derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phorone have been investigated through its effects on biological systems and its interaction with other chemical entities. Phorone's role as a GSH depletor has been linked to its ability to induce various enzymes and affect cellular metabolism . Furthermore, phorone has been reported as a new inhibitor of superficial scald in apples, suggesting its potential use in agricultural applications . The study of phorone's effects on atmospheric scorodite synthesis also highlights its influence on the physical properties and stability of the synthesized compounds .

Scientific Research Applications

  • Production of Isophorone

    • Scientific Field : Industrial Chemistry
    • Application Summary : Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes .
    • Methods of Application : For over 80 years, isophorone has been synthesized via base-catalyzed self-condensation of acetone . This reaction has a complex reaction mechanism with numerous possible reaction steps including the formation of isophorone, triacetone dialcohol, and ketonic resins .
    • Results or Outcomes : The estimated annual production volume exceeds 100,000 t/y and the market is expected to further grow in the future .
  • Synthesis of Phorone Sesterterpenoids

    • Scientific Field : Organic & Biomolecular Chemistry
    • Application Summary : Phorones A and B are isoprenoid natural products and constitutional isomers which bear the unprecedented tetracyclic phorane carbon skeleton . They are derived from a common biogenesis related to that of a large family of bioactive sesterterpenoids .
    • Methods of Application : A biomimetic approach towards a unified total synthesis of the Korean sponge derived sesterterpenoids, phorones A and B, via a biomimetic strategy .
    • Results or Outcomes : This work has established a new synthetic strategy to the parent ansellane sesterterpenoid skeleton with unanticipated diversion to a biogenetically related pathway .
  • Glutathione Depletion and Effects on Liver

    • Scientific Field : Biochemistry
    • Application Summary : Phorone (diisopropylidene acetone) is primarily studied for its impact on glutathione levels in various organs.
    • Methods of Application : It causes significant depletion of cellular glutathione in the liver, kidney, and heart, but not in the lung or brain.
    • Results or Outcomes : The specific outcomes of this application are not mentioned in the source.

Safety And Hazards

Phorone is combustible but difficult to ignite . It is highly flammable and will be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . Containers may explode when heated . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

There has been an investigation towards a unified total synthesis of the Korean sponge derived sesterterpenoids, phorones A and B, via a biomimetic strategy . This work has established a new synthetic strategy to the parent ansellane sesterterpenoid skeleton with unanticipated diversion to a biogenetically related pathway . This could assist future structure–activity relationship studies .

properties

IUPAC Name

2,6-dimethylhepta-2,5-dien-4-one
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InChI

InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3
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InChI Key

MTZWHHIREPJPTG-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC(=O)C=C(C)C)C
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Molecular Formula

C9H14O, Array
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DSSTOX Substance ID

DTXSID1021584
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Molecular Weight

138.21 g/mol
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Physical Description

Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings., Yellow liquid or yellowish-green solid; mp = 28 deg C; [Merck Index] Clear dark yellow liquid; mp = 23-26 deg C; [Sigma-Aldrich MSDS], YELLOW-TO-GREEN LIQUID OR CRYSTALS.
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Boiling Point

198 °C
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Flash Point

185 °F (NFPA, 2010), 85 °C o.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.9
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Vapor Density

Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.38 [mmHg], Vapor pressure, Pa at 20 °C: 51
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Product Name

Phorone

CAS RN

504-20-1
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Melting Point

28 °C
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Synthesis routes and methods I

Procedure details

Acetone, first percolated through a bed of alumina, was passed through a reactor containing 0.54 g of ZSM-5 zeolite having a silica-to-alumina ratio of 26,000 to 1 and an Na content of 1.48%. No condensation products were observed at reaction temperatures below 200° C. (392° F.). When the reactor containing zeolite was heated to 280° to 370° C. (536°-698° F.), about 10% of the acetone fed was converted to mesityl oxide. Some phorone was also formed.
[Compound]
Name
zeolite
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
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0 (± 1) mol
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reactant
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Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Mesityl oxide isomer→MIBK→MIBC  (7)
Quantity
0 (± 1) mol
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Reaction Step One
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,490
Citations
W Wang, Y Lee, TG Lee, B Mun, AG Giri, J Lee… - Organic …, 2012 - ACS Publications
… Phorone A (1) has a molecular formula of C 25 H 34 O 3 as established by high-resolution … that phorone A (1) contained three additional rings. The molecular formula of phorone A (1) …
Number of citations: 35 pubs.acs.org
EC Craven, WR Ward - Journal of Applied Chemistry, 1960 - Wiley Online Library
… Both phorone and isomer (II) can be rearranged to the equilibrium mixture by acid or alkali … of phorone yielded mixtures. The properties of purified derivatives of phorone, phorone …
Number of citations: 13 onlinelibrary.wiley.com
R Van Doorn, CM Leijdekkers, PT Henderson - Toxicology, 1978 - Elsevier
… phorone (diisopropylidene acetone), on the hepatotoxicity of bromobenzene and paracetamol is described. Phorone … Furthermore, phorone is proposed to be valuable in agriculture as …
Number of citations: 141 www.sciencedirect.com
T Oguro, M Hayashi, S Numazawa, K Asakawa… - Biochemical and …, 1996 - Elsevier
… , phorone does not have such effects on NFkB and AP-2 (13). As we have previously shown, phorone is … Therefore, we used phorone as a GSH depletor to investigate if there is an AP-1-…
Number of citations: 63 www.sciencedirect.com
M Konieczny, G Sosnovsky - Zeitschrift für Naturforschung B, 1978 - degruyter.com
The condensation of acetone using anhydrous hydrogen chloride results after three weeks at room temperature, in a 15% yield of phorone (4) and a 75% yield of mesityl oxide (5). In the …
Number of citations: 9 www.degruyter.com
T Oguro, M Hayashi, S Nakajo, S Numazawa… - … of Pharmacology and …, 1998 - ASPET
… We demonstrated that GSH depletion evoked by phorone caused c-Jun phosphorylation leading to HO-1 gene expression in the rat liver. Additionally, we have revealed that phorone …
Number of citations: 90 jpet.aspetjournals.org
Y Nakada, Y Yura, K Murayama - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
A new method for preparation of 2,6-dimethylhepta-2,5-dien-4-one (4; phorone) from isobutene and carbon tetrachloride is described. A redox addition of carbon tetrachloride to …
Number of citations: 13 www.journal.csj.jp
J Traber, M Suter, P Walter, C Richter - Biochemical pharmacology, 1992 - Elsevier
… Here we show the in vivo depletion of rat liver mitochondrial GSH with phorone and subsequent restoration of GSH with NAC. The in vivo manipulation of GSH by phorone and NAC is …
Number of citations: 55 www.sciencedirect.com
KJ Crowley, RA Schneider, J Meinwald - Journal of the Chemical …, 1966 - pubs.rsc.org
… We have irradiated phorone (I) in an effort to determine whether an acyclic cross-conjugated ketone might yield cyclic products. … The isomer (11) was obtained by Craven and Ward,4 …
Number of citations: 12 pubs.rsc.org
N Kiyosawa, T Uehara, W Gao, K Omura… - The Journal of …, 2007 - jstage.jst.go.jp
To identify candidate biomarker gene sets to evaluate the potential risk of chemicalinduced glutathione depletion in livers, we conducted microarray analysis on rat livers administered …
Number of citations: 40 www.jstage.jst.go.jp

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